molecular formula C13H19NO3 B7840121 (2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

(2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate

Cat. No.: B7840121
M. Wt: 237.29 g/mol
InChI Key: SNZIFNXFAFKRKT-LLVKDONJSA-N
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Description

The compound identified as “(2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate” is a chemical entity with a unique structure and properties. It is used in various scientific and industrial applications due to its specific chemical characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate involves multiple steps, including the use of specific reagents and catalysts. The reaction conditions are carefully controlled to ensure the desired product is obtained with high purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain this compound.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process involves:

    Raw Material Preparation: Ensuring the purity and quality of starting materials.

    Reaction Optimization: Using optimized conditions to maximize yield and minimize by-products.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate undergoes various chemical reactions, including:

    Oxidation: Reaction with oxidizing agents to form oxidized products.

    Reduction: Reaction with reducing agents to form reduced products.

    Substitution: Replacement of specific functional groups with others under certain conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include [specific oxidizing agents] under [specific conditions].

    Reduction: Common reducing agents include [specific reducing agents] under [specific conditions].

    Substitution: Common reagents include [specific reagents] under [specific conditions].

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of [specific oxidized products].

    Reduction: Formation of [specific reduced products].

    Substitution: Formation of [specific substituted products].

Scientific Research Applications

(2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate is used in various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: In studies involving [specific biological processes].

    Medicine: Potential therapeutic applications in [specific medical conditions].

    Industry: Used in the production of [specific industrial products].

Mechanism of Action

The mechanism by which (2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate exerts its effects involves interaction with specific molecular targets and pathways. It may act by:

  • Binding to specific receptors or enzymes.
  • Modulating specific signaling pathways.
  • Inhibiting or activating specific biochemical processes.

Properties

IUPAC Name

(2R)-2-azaniumyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-10-6-4-9(5-7-10)8-11(14)12(15)16/h4-7,11H,8,14H2,1-3H3,(H,15,16)/t11-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNZIFNXFAFKRKT-LLVKDONJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@H](C(=O)[O-])[NH3+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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